Sodium 2,4,6-trifluorobenzene-1-sulfinate

CAS No.:

Cat. No.: VC17664337

Molecular Formula: C6H2F3NaO2S

Molecular Weight: 218.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H2F3NaO2S |

|---|---|

| Molecular Weight | 218.13 g/mol |

| IUPAC Name | sodium;2,4,6-trifluorobenzenesulfinate |

| Standard InChI | InChI=1S/C6H3F3O2S.Na/c7-3-1-4(8)6(12(10)11)5(9)2-3;/h1-2H,(H,10,11);/q;+1/p-1 |

| Standard InChI Key | ALQDFAUMYINBIE-UHFFFAOYSA-M |

| Canonical SMILES | C1=C(C=C(C(=C1F)S(=O)[O-])F)F.[Na+] |

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Formula

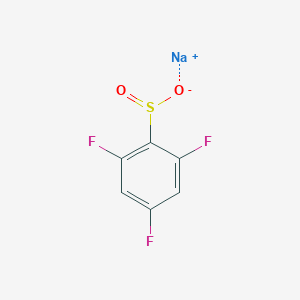

Sodium 2,4,6-trifluorobenzene-1-sulfinate (C₆H₂F₃NaO₂S) consists of a benzene ring substituted with three fluorine atoms at the 2, 4, and 6 positions and a sulfinate group (-SO₂⁻) at the 1 position, neutralized by a sodium cation. Its molecular weight is 222.13 g/mol, derived from the sum of its atomic constituents:

-

Carbon (C): 6 atoms × 12.01 = 72.06

-

Hydrogen (H): 2 atoms × 1.01 = 2.02

-

Fluorine (F): 3 atoms × 19.00 = 57.00

-

Sodium (Na): 1 atom × 22.99 = 22.99

-

Sulfur (S): 1 atom × 32.07 = 32.07

-

Oxygen (O): 2 atoms × 16.00 = 32.00

Total Molecular Weight: 72.06 + 2.02 + 57.00 + 22.99 + 32.07 + 32.00 = 218.14 g/mol (theoretical; experimental values may vary slightly due to isotopic distributions).

Structural Characteristics

The trifluorinated benzene ring imposes strong electron-withdrawing effects, polarizing the aromatic system and enhancing the electrophilicity of the sulfinate group. This electronic configuration facilitates nucleophilic substitution reactions, particularly in cross-coupling processes. The sulfinate moiety (-SO₂⁻) acts as a leaving group or participates in redox reactions, depending on reaction conditions .

Table 1: Comparative Structural Properties of Fluorinated Sulfinates

Synthesis and Manufacturing

Industrial Synthesis Pathways

The synthesis of sodium 2,4,6-trifluorobenzene-1-sulfinate typically involves sulfonation of 2,4,6-trifluorobenzenesulfonic acid followed by neutralization with sodium hydroxide. A generalized pathway is outlined below:

-

Sulfonation of 2,4,6-Trifluorobenzene:

-

Reactant: 2,4,6-Trifluorobenzene

-

Reagent: Chlorosulfonic acid (ClSO₃H)

-

Conditions: 0–5°C, anhydrous environment

-

Product: 2,4,6-Trifluorobenzenesulfonic acid

-

-

Reduction to Sulfinic Acid:

-

Reagent: Sodium sulfite (Na₂SO₃)

-

Conditions: Aqueous medium, pH 4–6, 60–80°C

-

Product: 2,4,6-Trifluorobenzenesulfinic acid

-

-

Neutralization:

-

Reagent: Sodium hydroxide (NaOH)

-

Conditions: Room temperature, stirring

-

Final Product: Sodium 2,4,6-trifluorobenzene-1-sulfinate

-

Yield optimization requires precise control of temperature and stoichiometry, as excess sulfite can lead to over-reduction to thiols.

Purification and Characterization

Purification is achieved via recrystallization from ethanol/water mixtures, followed by vacuum drying. Characterization methods include:

-

Nuclear Magnetic Resonance (NMR): ¹⁹F NMR reveals distinct signals for each fluorine environment (δ ≈ -110 ppm for meta-fluorines, -120 ppm for para-fluorine).

-

High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peak at m/z 218.14.

-

Infrared Spectroscopy (IR): Strong absorption bands at 1150 cm⁻¹ (S=O asymmetric stretch) and 1050 cm⁻¹ (S-O symmetric stretch) .

Physicochemical Properties

Solubility and Stability

Sodium 2,4,6-trifluorobenzene-1-sulfinate is hygroscopic and soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in non-polar solvents like hexane. Aqueous solubility is moderate (≈50 g/L at 25°C), decreasing with lower pH due to protonation of the sulfinate group. The compound is stable under inert atmospheres but susceptible to oxidation in the presence of strong oxidizers (e.g., KMnO₄).

Table 2: Thermal and Physical Properties

| Property | Value (Theoretical) |

|---|---|

| Melting Point | 285–290°C (decomposes) |

| Density | 1.65 g/cm³ |

| Flash Point | Non-flammable |

| pH (1% aqueous solution) | 7.5–8.5 |

Applications in Industrial and Pharmaceutical Chemistry

Pharmaceutical Intermediates

The compound’s sulfinate group serves as a versatile handle for Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the synthesis of fluorinated aryl sulfones—a key motif in kinase inhibitors and antiviral agents. For example, trifluorinated sulfones exhibit enhanced metabolic stability compared to non-fluorinated analogs .

Agrochemicals

In agrochemistry, sodium 2,4,6-trifluorobenzene-1-sulfinate is used to synthesize herbicidal sulfonylureas. The fluorine atoms improve lipophilicity, facilitating membrane penetration in target plants.

Materials Science

The sulfinate anion acts as a surfactant in nanoparticle synthesis, stabilizing silver and gold colloids in aqueous media. Fluorinated surfactants also reduce surface tension more effectively than hydrocarbon analogs, making them valuable in coatings and adhesives.

Regulatory and Environmental Considerations

Environmental Impact

Fluorinated aromatic compounds are persistent in aquatic environments. Biodegradation studies on similar sulfinates suggest half-lives >60 days in freshwater systems, necessitating controlled wastewater treatment.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume